
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one
説明
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one, also known as 3-AP, is an aminopyrazinone derivative that has attracted attention from the scientific community due to its diverse range of potential applications. 3-AP is a small molecule that has been studied for its ability to act as a ligand for various enzymes and receptors, as well as its potential therapeutic applications. This molecule has been studied for its ability to act as a ligand for various enzymes and receptors, as well as its potential therapeutic applications.
科学的研究の応用
Hydrogenation and Synthesis
- Hydrogenation processes involving methyl esters of 1H-pyrazoline-3-carboxylic acid can lead to derivatives of 3-aminopyrrolidin-2-one. This process, which predominantly yields the trans isomer, highlights the potential use of 3-aminopyrrolidin-1-yl pyrazin-2(1H)-one in synthetic chemistry (Gorpinchenko et al., 2009).
Nitrogen-Containing Compounds in Pharmaceuticals and Agrochemicals
- As a nitrogen-containing compound, 3-aminopyrrolidin-1-yl pyrazin-2(1H)-one is part of a class of chemicals integral to the structure of pharmaceuticals and agrochemicals due to their high biological activities. This emphasizes its potential importance in these industries (Higashio & Shoji, 2004).
Catalyst and Reaction Conditions in Synthesis
- In studies on synthesis, this compound is involved in reactions catalyzed by Rh(II), showcasing its role in the production of various heterocyclic compounds, particularly in the context of switchable synthesis techniques (Rostovskii et al., 2017).
Structural Characterization and Molecular Docking
- Research on polymorphs of related compounds demonstrates the potential of 3-aminopyrrolidin-1-yl pyrazin-2(1H)-one in structural characterization and molecular docking studies, which are crucial in the development of new pharmaceuticals (Böck et al., 2020).
Synthesis of Pyrazole Derivatives
- The compound is also relevant in the synthesis of various pyrazole derivatives, which have a range of applications in medicinal chemistry, further highlighting its versatility in pharmaceutical research (Kitawat & Singh, 2014).
作用機序
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- Abnormal FGFR activation due to mutations or amplification contributes to cancer progression and resistance to therapy .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化学分析
Cellular Effects
The effects of 3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which is essential for cell proliferation and migration . Additionally, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with FGFR results in the inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These interactions lead to changes in gene expression, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of the compound can lead to liver toxicity and other adverse effects in animal models . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Additionally, the compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-1-4-12(5-6)7-8(13)11-3-2-10-7/h2-3,6H,1,4-5,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJCDHRUHCFCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




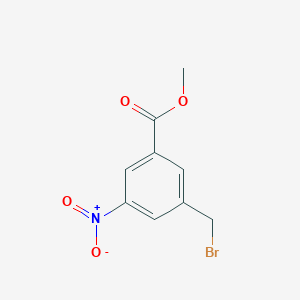
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)
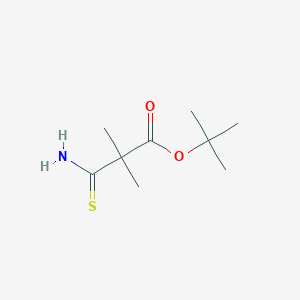

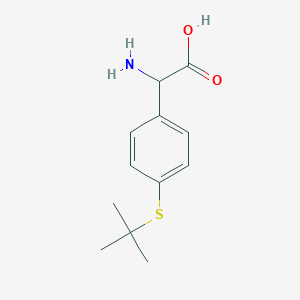


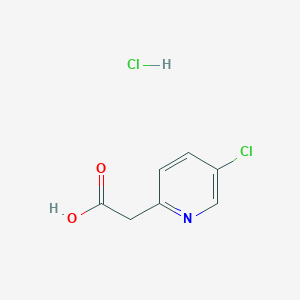
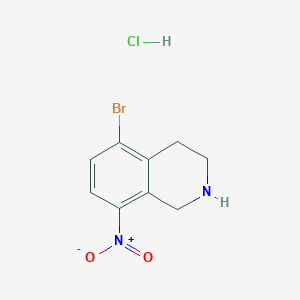
![Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester](/img/structure/B1381605.png)
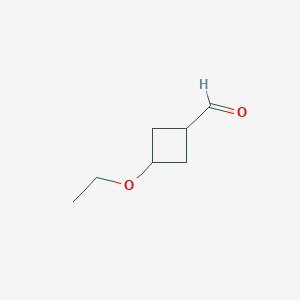
![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)